
Titanium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium and zinc are two distinct elements that are often studied together due to their unique properties and applications. Titanium is a lustrous transition metal known for its high strength-to-weight ratio and excellent corrosion resistance . Zinc, on the other hand, is a bluish-white metal that is primarily used for galvanizing iron and steel to prevent rusting . When combined, these elements form compounds that have significant industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of titanium and zinc compounds can be achieved through various synthetic routes. For titanium, common methods include the Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium . Zinc compounds, such as zinc oxide, can be synthesized by heating zinc metal in the presence of oxygen .
Industrial Production Methods: Industrially, titanium dioxide (TiO₂) is produced using the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite (FeTiO₃) in sulfuric acid, while the chloride process involves the chlorination of rutile (TiO₂) followed by reduction with magnesium . Zinc oxide is produced by the French process, which involves the oxidation of zinc vapor in the presence of air .
化学反応の分析
Types of Reactions: Titanium and zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Titanium dioxide acts as a photocatalyst under ultraviolet light, leading to the oxidation of organic materials . Zinc compounds, such as zinc oxide, are strong reducing agents and can participate in redox reactions .
Common Reagents and Conditions: Common reagents for titanium reactions include chlorine, which is used in the production of titanium tetrachloride, and magnesium, used for reduction . For zinc, common reagents include oxygen for oxidation and acids for dissolution .
Major Products Formed: Major products from titanium reactions include titanium dioxide, titanium tetrachloride, and titanium trichloride . Zinc reactions commonly produce zinc oxide, zinc chloride, and zinc sulfide .
科学的研究の応用
Titanium and zinc compounds have a wide range of scientific research applications. Titanium dioxide is used in photocatalysis for water purification and air treatment . Zinc oxide nanoparticles are used in sunscreens for their UV-blocking properties . Both titanium and zinc compounds are being explored for their potential in cancer treatment due to their ability to generate reactive oxygen species that can target tumor cells .
作用機序
The mechanism of action for titanium and zinc compounds often involves the generation of reactive oxygen species. Titanium dioxide, when exposed to UV light, produces hydroxyl radicals that can oxidize organic pollutants . Zinc oxide generates reactive oxygen species that can damage bacterial cell membranes, leading to their antibacterial properties .
類似化合物との比較
Similar Compounds: Similar compounds to titanium and zinc include other transition metal oxides and sulfides, such as iron oxide and copper sulfide . These compounds share some properties, such as catalytic activity and redox behavior.
Uniqueness: Titanium compounds are unique due to their high strength-to-weight ratio and excellent corrosion resistance, making them ideal for aerospace and biomedical applications . Zinc compounds are unique for their strong reducing properties and widespread use in galvanization .
Conclusion
Titanium and zinc compounds are versatile materials with significant industrial and scientific applications. Their unique properties, such as high strength, corrosion resistance, and catalytic activity, make them valuable in various fields, including chemistry, biology, medicine, and industry.
特性
CAS番号 |
59393-18-9 |
|---|---|
分子式 |
TiZn |
分子量 |
113.2 g/mol |
IUPAC名 |
titanium;zinc |
InChI |
InChI=1S/Ti.Zn |
InChIキー |
YJVLWFXZVBOFRZ-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
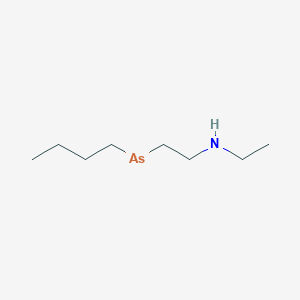
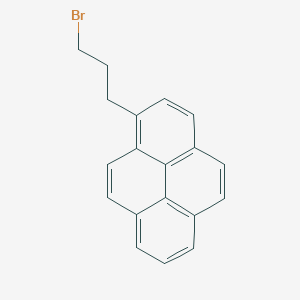
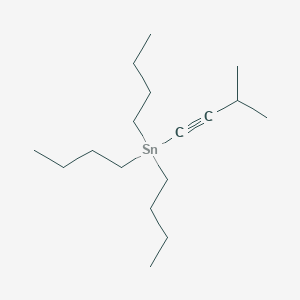
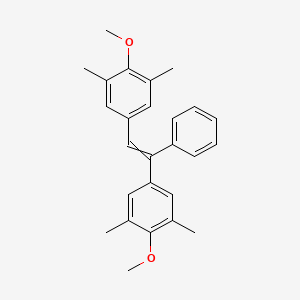
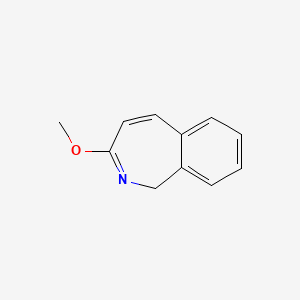
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
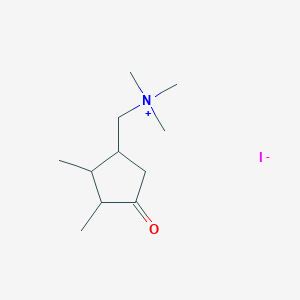
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
